Salt-Specific Release Kinetics: Fumarate vs. Succinate vs. Tartrate in a Polymer Matrix
Metoprolol fumarate demonstrates a unique release profile from Eudragit RS membrane-coated pellets compared to its tartrate and succinate counterparts. Despite having intermediate intrinsic water solubility (472 mg/mL) between metoprolol tartrate (3630 mg/mL) and succinate (276 mg/mL), the fumarate salt exhibited the slowest drug release in a 24-hour dissolution test [1]. This non-linear relationship between solubility and release rate indicates that for fumarate, release is not solely governed by dissolution but by other factors, such as specific ion-exchange interactions between the fumarate counterion and the quaternary ammonium groups of the Eudragit RS polymer [2].
| Evidence Dimension | Cumulative Drug Release at 24 hours |
|---|---|
| Target Compound Data | 68% |
| Comparator Or Baseline | Metoprolol Succinate: 88%; Metoprolol Tartrate: 100% |
| Quantified Difference | Metoprolol fumarate release is 20% lower than succinate and 32% lower than tartrate. |
| Conditions | In vitro dissolution from Eudragit RS membrane-coated pellets at 37°C. |
Why This Matters
This quantifiable difference proves that metoprolol fumarate is not a drop-in replacement for other salts in extended-release formulations, offering a distinct kinetic profile that can be leveraged to design specific, prolonged drug delivery systems.
- [1] In vitro release characteristics of a membrane-coated pellet formulation — influence of drug solubility and particle size. 1992. DOI: 10.1016/0378-5173(92)90114-h. View Source
- [2] In vitro release characteristics of a membrane-coated pellet formulation — influence of drug solubility and particle size. 1992. DOI: 10.1016/0378-5173(92)90114-h. View Source
